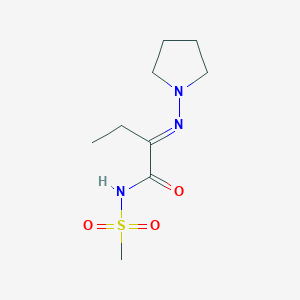
2,2'-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide: is a chemical compound with the molecular formula C22H22Br2N2 and a molecular weight of 474.23 g/mol . This compound belongs to the class of isoquinoline derivatives and is characterized by the presence of two isoquinolin-2-ium groups connected by a butane-1,4-diyl linker and two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide typically involves the reaction of isoquinoline derivatives with a butane-1,4-diyl linker in the presence of bromide ions. One common method involves the use of isoquinoline and 1,4-dibromobutane as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or ethanol . The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as , , or ions.
Oxidation Reactions: The isoquinoline moieties can be oxidized to form derivatives.
Reduction Reactions: The compound can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or under mild heating.
Oxidation Reactions: Reagents such as or are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation Reactions: Formation of isoquinolinone derivatives.
Reduction Reactions: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide involves its interaction with molecular targets such as DNA , proteins , and enzymes . The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: A compound with similar structural features but different functional groups.
Uniqueness
2,2’-(Butane-1,4-diyl)bis(isoquinolin-2-ium) bromide is unique due to its isoquinoline moieties, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzyme activity makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C22H22Br2N2 |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C22H22N2.2BrH/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2 |
InChI Key |
ZZSIHDQYEWQENF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


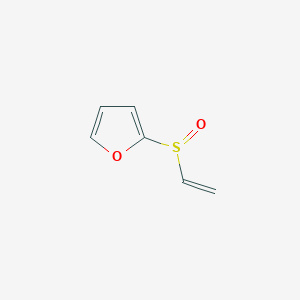
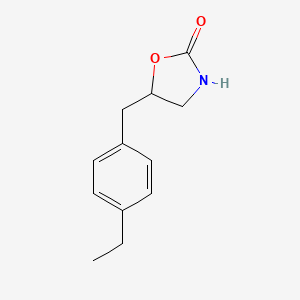
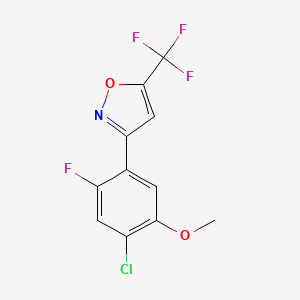
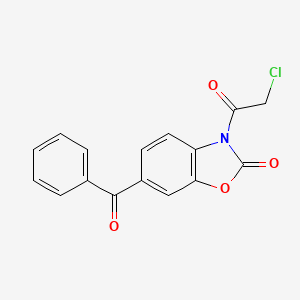
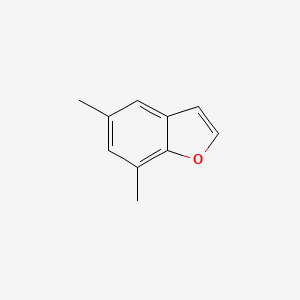
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)
![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
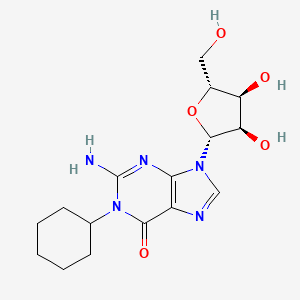
![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
